molecular formula C13H15NO2 B12994267 Tert-butyl 2-(2-cyanophenyl)acetate

Tert-butyl 2-(2-cyanophenyl)acetate

Cat. No.: B12994267
M. Wt: 217.26 g/mol
InChI Key: AMGLMYVCNUOVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-cyanophenyl)acetate is an ester derivative featuring a tert-butyl group linked to an acetate moiety, which is further substituted with a 2-cyanophenyl ring. This compound is synthesized via palladium-catalyzed α-arylation reactions, achieving an 86% yield, as reported in studies focusing on zinc enolate chemistry . Its structural characterization includes $ ^1H $ NMR and $ ^{13}C $ NMR data, confirming the ortho-cyano substitution pattern on the phenyl ring. The tert-butyl group enhances steric protection of the ester, improving stability against hydrolysis, while the electron-withdrawing cyano group influences electronic properties and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 2-(2-cyanophenyl)acetate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8H2,1-3H3

InChI Key

AMGLMYVCNUOVDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyanophenyl)acetate typically involves the esterification of 2-(2-cyanophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(2-cyanophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Tert-butyl 2-(2-cyanophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or nitrile reduction.

Medicine: The compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-cyanophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in ester hydrolysis, the compound is cleaved by water in the presence of an acid or base catalyst, leading to the formation of 2-(2-cyanophenyl)acetic acid and tert-butyl alcohol. In reduction reactions, the cyano group is converted to an amine group through the transfer of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Data Table: Comparative Analysis of Tert-butyl Phenylacetate Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Notes
Tert-butyl 2-(2-cyanophenyl)acetate 2-CN $ \text{C}{13}\text{H}{15}\text{NO}_{2} $ 217.27 86 Ortho-substituent induces steric hindrance; moderate yield
Tert-butyl 2-(4-cyanophenyl)acetate 4-CN $ \text{C}{13}\text{H}{15}\text{NO}_{2} $ 217.27 90 Para-substituent enhances symmetry and reaction efficiency
Tert-butyl 2-(3-cyanophenyl)acetate 3-CN $ \text{C}{13}\text{H}{15}\text{NO}_{2} $ 217.27 90 Meta-substituent balances electronic and steric effects
Tert-butyl 2-(4-nitrophenyl)acetate 4-NO$_2$ $ \text{C}{12}\text{H}{15}\text{NO}_{4} $ 237.25 96 Strong electron-withdrawing nitro group maximizes yield
Tert-butyl 2-(2-nitrophenyl)acetate 2-NO$_2$ $ \text{C}{12}\text{H}{15}\text{NO}_{4} $ 237.25 87 Ortho-nitro group reduces yield due to steric clash
Tert-butyl 2-(4-aminophenyl)acetate 4-NH$_2$ $ \text{C}{12}\text{H}{17}\text{NO}_{2} $ 207.27 - Electron-donating amino group enhances solubility and bioavailability

Key Findings

Synthetic Yields: Nitro-substituted derivatives (e.g., 4-NO$_2$) exhibit the highest yields (up to 96%), attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes intermediates during synthesis . Ortho-substituted analogs (2-CN, 2-NO$_2$) show slightly reduced yields (86–87%) due to steric hindrance near the reaction site .

Electronic and Steric Effects: Cyanophenyl Derivatives: The cyano group (-CN) is moderately electron-withdrawing, increasing the electrophilicity of the ester. Para- and meta-substituted isomers show higher yields (90%) compared to the ortho isomer (86%) . Nitrophenyl Derivatives: The nitro group (-NO$2$) exerts stronger electron-withdrawing effects, enhancing reactivity and leading to superior yields (96% for para-NO$2$) . Aminophenyl Derivatives: The amino group (-NH$_2$) is electron-donating, improving solubility in polar solvents and enhancing gastrointestinal (GI) absorption, as noted in pharmacological studies .

Physicochemical Properties: Molecular Weight: Nitro-substituted analogs have higher molecular weights (237.25 g/mol) due to the additional oxygen atoms, while amino-substituted derivatives are lighter (207.27 g/mol) . Polarity: Cyano and nitro groups increase polarity, influencing solubility in organic solvents. Amino derivatives exhibit basicity, enabling protonation in acidic environments .

Applications: Nitro Derivatives: Serve as precursors for amine synthesis via reduction reactions. Amino Derivatives: Valued in drug development for their high BBB permeability and lack of CYP enzyme inhibition . Cyanophenyl Derivatives: Used in cross-coupling reactions and as intermediates in agrochemical synthesis.

Structural Insights

  • Ortho vs. Para Substitution: Ortho-substituted compounds (e.g., 2-CN, 2-NO$_2$) exhibit steric interactions that slightly hinder synthesis, whereas para-substituted analogs benefit from symmetrical electronic distribution, enhancing reaction efficiency .
  • Hydrogen Bonding: Amino and hydroxyl derivatives (e.g., tert-butyl 2-(4-hydroxyphenyl)acetate, 91% yield) can form intramolecular hydrogen bonds, affecting crystallization and stability .

Biological Activity

Tert-butyl 2-(2-cyanophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and findings from relevant studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the reaction of tert-butyl cyanoacetate with appropriate aromatic amines. The synthesis typically involves the use of solvents such as pyridine and bases like potassium tert-butoxide under controlled temperatures to yield the desired product efficiently.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties. The compound has shown promising results against various cancer cell lines, indicating its potential as an antitumor agent.

Anticancer Activity

  • Cell Line Studies :
    • In a study evaluating a series of derivatives related to this compound, it was found that certain derivatives exhibited significant inhibitory effects on the proliferation of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The most potent derivative demonstrated IC50 values of 0.29 µM against MCF-7 cells and 4.04 µM against HeLa cells .
    • Another study indicated that modifications to the structure could enhance or reduce activity, suggesting that structural optimization is crucial for maximizing biological efficacy .
Cell Line IC50 Value (µM) Compound
MCF-70.29Derivative 4a
HeLa4.04Derivative 4a
HCT1169.48Derivative 4a
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization. This is critical for cell division; hence, compounds that disrupt this process can effectively halt cancer cell proliferation .
    • In vitro assays demonstrated that several derivatives significantly inhibited tubulin assembly with IC50 values ranging from 0.37 to 0.68 µM, comparable to known inhibitors .

Case Studies

Case Study 1: Inhibition of Tubulin Polymerization
A series of experiments were conducted to assess the interaction of this compound with tubulin using a colchicine binding assay. The results indicated that certain derivatives could compete effectively with colchicine for binding sites on tubulin, leading to significant inhibition of polymerization and subsequent cell growth .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that substituents on the aromatic ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups improved potency against specific cancer cell lines, while bulky substituents led to decreased activity . This highlights the importance of molecular design in developing effective anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.